Diacetyl benzoyl lathyrol

Beschreibung

Overview of Lathyrane Diterpenoids as Natural Products

Lathyrane diterpenoids represent a major class of secondary metabolites, primarily isolated from plants of the Euphorbiaceae family. nih.govrsc.org These natural products are recognized for their complex and highly oxygenated structures, which have garnered significant interest from the scientific community. nih.govnih.gov

The foundational structure of lathyrane diterpenoids is a unique and defining feature.

Structural Characteristics of Lathyrane Skeleton

Tricyclic System: 5-, 11-, and 3-membered rings

The core of the lathyrane skeleton is a tricyclic system composed of a five-membered ring, an eleven-membered ring, and a three-membered ring (cyclopropane). nih.govrsc.orgresearchgate.net This intricate fusion of rings creates a distinctive three-dimensional architecture that is a hallmark of this diterpenoid class. nih.govresearchgate.net The biogenetic origin of this skeleton is thought to be from the hydrocarbon nucleus of casbene. scispace.com

Diverse Functional Group Substitutions: Acyl, benzoyl, phenylacetyl, methoxyl, tiglyl, cinnamoyl

The structural diversity of lathyrane diterpenoids is further amplified by a wide array of functional group substitutions. nih.gov These compounds are frequently adorned with various acyl groups, with acetyl, benzoyl, and phenylacetyl groups being commonly found in natural isolates. nih.gov Other substitutions, such as methoxyl, tiglyl, and cinnamoyl groups, also contribute to the vast chemical space occupied by this family. nih.govscispace.com This variability in functionalization is a key determinant of their biological activities. rsc.org

| Compound Name | Functional Group Substitutions | Source |

| Diacetyl Benzoyl Lathyrol | Diacetyl, Benzoyl | Euphorbia lathyris ontosight.aiwikidata.org |

| Euphorbia factor L2a | Diacetoxy, Dibenzoyloxy | Euphorbia lathyris rsc.org |

| Euphofischer A | p-coumaroyl | Euphorbia fischeriana nih.govacgpubs.org |

| Genkwalathin A & B | - | Daphne genkwa bohrium.com |

Significance of Lathyrane Diterpenoids in Medicinal Chemistry

The unique structural features of lathyrane diterpenoids have positioned them as compounds of significant interest in the field of medicinal chemistry. nih.govresearchgate.net

Herbal remedies containing lathyrane diterpenoids have a long history of use in traditional medicine systems, particularly in Chinese medicine. nih.gov Plants from the Euphorbia genus, a rich source of these compounds, have been traditionally used for a variety of ailments. scispace.com For instance, Euphorbia lathyris, also known as caper spurge, has been used in folk medicine for conditions like dropsy, edema, and certain skin afflictions. pfaf.orgnaturalmedicinalherbs.net Similarly, Euphorbia fischeriana has been utilized in traditional Chinese medicine for treating conditions like edema and tuberculosis. acgpubs.org

The lathyrane skeleton is considered a "privileged structure" in the context of drug discovery. nih.govresearchgate.netglobalauthorid.com This concept refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. mdpi.com The well-defined spatial arrangement of functional groups on the lathyrane scaffold allows for interactions with more than one target, making these compounds versatile platforms for the development of new therapeutic agents. nih.govresearchgate.net The ability of this framework to present functional groups in a specific three-dimensional orientation is a key aspect of its privileged nature. nih.govnih.gov

Detailed Research Findings

| Compound | Reported Biological Activity | Cell Line | IC50 Value |

| This compound (EFL3) | Cytotoxicity, Apoptosis Induction | A549 (Lung Cancer) | 34.04 ± 3.99 μM chemicalbook.comchemicalbook.com |

| Euphorbia factor L2b | Cytotoxicity | U937 (Leukemic Monocyte Lymphoma) | 0.87 μM rsc.org |

| Euphofischer A | Cytotoxicity | C4-2B (Prostate Cancer) | 11.3 μM nih.govacgpubs.org |

| Euphorbia factor L28 | Cytotoxicity | 786-0 (Renal Cancer), HepG2 (Liver Cancer) | 9.43 μM, 13.22 μM jst.go.jp |

Identification and Origin of this compound (Euphorbia Factor L3)

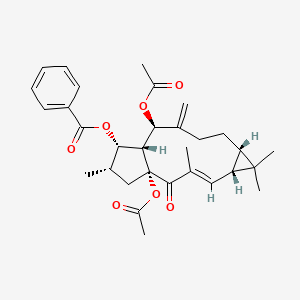

This compound is chemically identified as 5,15-Diacetyl-3-benzoyllathyrol. guidechem.comlookchem.com It is also widely known in scientific literature as Euphorbia Factor L3 (EFL3). lookchem.comnih.govfao.org The identification of its structure was accomplished through spectroscopic analysis, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR). nih.gov The IR spectrum shows characteristic absorptions for its functional groups, while 1H-NMR and 13C-NMR data revealed the presence of a benzene (B151609) ring and 31 carbon atoms in total, consistent with the molecular formula C₃₁H₃₈O₇. nih.gov

The primary natural source of this compound is the seeds of the Caper Spurge plant, Euphorbia lathyris L. nih.govfao.org The isolation of this and other related lathyrane diterpenoids, such as Euphorbia factors L1 and L2, from the plant material is a multi-step process. researchgate.net Researchers utilize various chromatographic techniques to separate the complex mixture of compounds present in the seed extract. researchgate.net These methods typically involve column chromatography over silica (B1680970) gel and may include specialized techniques like hydrophobic interaction electrokinetic chromatography for separating structurally similar diterpenoids. researchgate.netresearchgate.net

This compound is classified as a lathyrane diterpenoid based on its fundamental chemical structure. nih.govresearchgate.net This classification is defined by the presence of the characteristic lathyrane skeleton, which consists of a macrocyclic 5/11/3-tricyclic framework. nih.govrsc.org Diterpenoids are terpenes composed of four isoprene (B109036) units, giving them a 20-carbon base. nih.govdrugbank.com The structure of this compound is further distinguished by the specific attachment of two acetyl groups and one benzoyl group, which are common esterifications found in this class of compounds. nih.govguidechem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15+/t19-,23-,24+,25-,26-,27-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYYWXPAHJBKJX-VWSFRBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176293 | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218916-52-0 | |

| Record name | Euphorbia factor L3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218916-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218916520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETYL BENZOYL LATHYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8986760I2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Pharmacological Potential of Diacetyl Benzoyl Lathyrol

Cytotoxicity and Antitumor Activity

Research has highlighted the cytotoxic and antitumor properties of diacetyl benzoyl lathyrol, positioning it as a compound of interest for cancer research. guidechem.comchemsrc.com Studies indicate that it can inhibit the growth of tumor cells and trigger programmed cell death, suggesting its potential as an anticancer agent. ontosight.ailookchem.com

Inhibition of Cancer Cell Proliferation

This compound has been shown to effectively inhibit the proliferation of various cancer cell lines. guidechem.comchemsrc.com This inhibitory action is a key aspect of its antitumor activity, preventing the uncontrolled growth characteristic of cancer.

The inhibitory effect of this compound on cancer cell proliferation is dose-dependent. guidechem.com An MTT assay, a standard colorimetric assay for assessing cell metabolic activity, demonstrated that as the concentration of the compound increases, the proliferation of cancer cells decreases. guidechem.comchemicalbook.com For instance, after a 72-hour treatment, a clear concentration-dependent inhibition was observed in A549 lung cancer cells. guidechem.comchemicalbook.com

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. It has shown potent cytotoxicity against A549 lung cancer cells, with a reported IC50 value of 34.04 ± 3.99 μM. guidechem.comchemsrc.com The compound also exhibited inhibitory effects on MCF-7 and LoVo cells, with IC50 values of 45.28 ± 2.56 μM and 41.67 ± 3.02 μM, respectively. guidechem.com Notably, the cytotoxicity against A549 cells was found to be significantly higher than against MCF-7 and LoVo cells. guidechem.com Furthermore, research on lathyrol, a related compound, has demonstrated inhibitory effects on the proliferation of other cancer cell lines, including H460 lung cancer cells and 786-O renal cell carcinoma cells. nih.gov

Interactive Data Table: IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Cancer | 34.04 ± 3.99 |

| MCF-7 | Breast Cancer | 45.28 ± 2.56 |

| LoVo | Colon Cancer | 41.67 ± 3.02 |

Induction of Apoptosis in Cancer Cells

A key mechanism behind the antitumor activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. guidechem.comontosight.aichemsrc.com This process is crucial for eliminating malignant cells without causing the inflammation associated with other forms of cell death.

Evidence strongly suggests that this compound induces apoptosis through the mitochondrial pathway. guidechem.comchemicalbook.com This intrinsic pathway of apoptosis is a critical cellular process that, when activated, leads to the organized dismantling of the cell.

A critical event in the mitochondrial pathway of apoptosis is the loss of the mitochondrial membrane potential (ΔΨm). guidechem.comchemicalbook.com Studies have shown that treatment with this compound leads to a concentration-dependent decrease in ΔΨm in A549 cells. guidechem.com This disruption of the mitochondrial membrane potential is a key initiating step in the apoptotic cascade. guidechem.com

Mitochondrial Pathway Involvement

Cytochrome c Release

Research has demonstrated that this compound, also known as Euphorbia factor L3 (EFL3), can induce apoptosis in cancer cells through the mitochondrial pathway. lookchem.comchemicalbook.comchemsrc.com A key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. lookchem.comchemicalbook.comchemsrc.com Studies on human lung cancer A549 cells have shown that treatment with this compound leads to a loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c. lookchem.comchemicalbook.comchemsrc.com This release is a critical step in the activation of the caspase cascade, ultimately leading to programmed cell death. researchgate.net

Cleaved Caspase-3 Expression

Following the release of cytochrome c, the apoptotic pathway continues with the activation of executioner caspases, such as caspase-3. The active form of this enzyme, cleaved caspase-3, is a key mediator of apoptosis. Studies have indicated that the apoptosis induced by lathyrane diterpenoids, including this compound, involves the activation of caspase-3. researchgate.netusask.ca The increased expression of cleaved caspase-3 in response to treatment with these compounds provides further evidence of their ability to induce apoptosis. researchgate.net

Modulation of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov this compound and its derivatives have shown promise in overcoming MDR. nih.govresearchgate.net

Reversal of P-glycoprotein (P-gp) Dependent MDR

This compound and its analogues have been investigated for their ability to reverse P-gp-dependent MDR in various cancer cell lines. nih.gov These compounds are believed to act as P-gp modulators, inhibiting the efflux of chemotherapeutic drugs from cancer cells and thereby restoring their sensitivity to treatment. nih.gov

Studies on multidrug-resistant breast cancer cells (MCF-7/ADR), which overexpress P-gp, have shown that derivatives of this compound can significantly enhance the cytotoxicity of chemotherapeutic drugs like Adriamycin (ADR). By inhibiting P-gp, these compounds prevent the pumping of Adriamycin out of the cancer cells, leading to its accumulation and increased therapeutic effect. nih.gov

The chemoreversal ability of this compound derivatives has been compared to that of Verapamil (B1683045) (VRP), a known P-gp inhibitor. Research has identified several derivatives of Euphorbia factor L3 that exhibit a more potent MDR reversal effect than VRP. mdpi.com For instance, certain acylate derivatives have demonstrated a significantly greater ability to reverse Adriamycin resistance in MCF-7/ADR cells. Specifically, two derivatives were found to be 4.8 and 4.0 times more effective than VRP in reversing this resistance. Another study also highlighted that some lathyrane diterpenoids were more potent than VRP in reversing MDR in HepG2/ADR cells. nih.gov

Table 1: Comparative Effectiveness of this compound Derivatives and Verapamil in Reversing Adriamycin Resistance

| Compound | Fold-Increase in Effectiveness Compared to Verapamil (VRP) |

|---|---|

| Derivative 19 | 4.8 |

| Derivative 25 | 4.0 |

Data derived from studies on MCF-7/ADR cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. ontosight.ai Lathyrane diterpenoids, as a class of compounds, are known for their anti-inflammatory effects. nih.govmdpi.comontosight.ai Research has shown that Euphorbia factor L3 exhibits good anti-inflammatory activity with low cytotoxicity. The anti-inflammatory potential of these compounds has been evaluated in various models, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells. This suggests that this compound and related compounds may have therapeutic potential in the management of inflammatory conditions. mdpi.com

Modulation of Inflammatory Phenotypes in Fibroblast-like Synoviocytes (FLSs)

This compound, also known as Euphorbia factor L3 (EFL3), has been shown to mitigate the inflammatory characteristics of fibroblast-like synoviocytes (FLSs), which are pivotal cells in the pathogenesis of rheumatoid arthritis. nih.gov

Decreases in Cell Viability, Migration, and Invasion

Studies on FLSs derived from rheumatoid arthritis (RA) patients have indicated that this compound can reduce the aggressive phenotype of these cells. nih.gov While one study indicated that treatment with this compound did not significantly affect the viability of RA FLSs, it did effectively suppress their migratory and invasive capabilities, which are crucial for the infiltration of synovial tissue and subsequent joint damage. nih.govnih.gov

In one study, the effect of this compound on the migration and invasion of RA FLSs was assessed. The results demonstrated a dose-dependent inhibition of both processes.

Table 1: Effect of this compound on RA FLS Migration and Invasion

| Treatment Group | Relative Migration (%) | Relative Invasion (%) |

| Control | 100 | 100 |

| This compound (20 μM) | ~60 | ~55 |

| This compound (40 μM) | ~40 | ~30 |

*Data are approximated from graphical representations in the cited study and represent the percentage of migration and invasion relative to the control group. nih.gov

Reduction in Cytokine Production

A key aspect of the inflammatory activity of RA FLSs is the production of pro-inflammatory cytokines. Research has shown that this compound can significantly inhibit the expression and secretion of several key cytokines in a dose-dependent manner when stimulated with tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β). nih.gov Specifically, the production of interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1alpha (IL-1α) was markedly reduced. nih.gov

Table 2: Effect of this compound on Cytokine mRNA Levels in Stimulated RA FLSs

| Cytokine | Treatment | Relative mRNA Expression |

| IL-6 | Control | Baseline |

| TNF-α + IL-1β | Significantly Increased | |

| TNF-α + IL-1β + this compound (20 μM) | Reduced vs. Stimulated | |

| TNF-α + IL-1β + this compound (40 μM) | Further Reduced vs. 20 μM | |

| IL-8 | Control | Baseline |

| TNF-α + IL-1β | Significantly Increased | |

| TNF-α + IL-1β + this compound (20 μM) | Reduced vs. Stimulated | |

| TNF-α + IL-1β + this compound (40 μM) | Further Reduced vs. 20 μM | |

| IL-1α | Control | Baseline |

| TNF-α + IL-1β | Significantly Increased | |

| TNF-α + IL-1β + this compound (20 μM) | Reduced vs. Stimulated | |

| TNF-α + IL-1β + this compound (40 μM) | Further Reduced vs. 20 μM |

This table summarizes the observed trends in cytokine mRNA expression. nih.gov

Inhibition of NF-κB Pathway

The nuclear factor kappa-B (NF-κB) signaling pathway is a critical regulator of inflammation, and its activation is strongly implicated in the progression of rheumatoid arthritis. nih.gov this compound has been found to exert its anti-inflammatory effects by inhibiting this pathway. nih.gov

Suppression of p65 Subunit Nuclear Translocation

The activation of the NF-κB pathway involves the translocation of its subunits, such as p65, into the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov Through luciferase activity assays, Western blotting, and immunofluorescence, it has been demonstrated that this compound inhibits the nuclear translocation of the p65 subunit. nih.govtandfonline.com This suppression of p65 translocation effectively blocks the subsequent activation of the NF-κB pathway. nih.gov Molecular analysis has suggested that Rac family small GTPase 1 (Rac1) may be a potential target through which this compound mediates this suppressive effect on the inflammatory phenotype of RA FLSs. nih.govnih.gov

Regulation of NO Production

Overproduction of nitric oxide (NO) is a hallmark of inflammatory processes. researchgate.net Lathyrane-type diterpenoids, the class of compounds to which this compound belongs, have been shown to inhibit NO production. researchgate.netnih.gov Specifically, this compound has been found to diminish the production of NO in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comresearchgate.net One study reported that it inhibited LPS-induced NO production in RAW 264.7 macrophages with an IC50 value of 8.06 μM. adooq.com Another study indicated a 61.85% reduction in NO production in LPS-stimulated macrophages. mdpi.comresearchgate.net

Amelioration of Arthritic Progression in Animal Models

The therapeutic potential of this compound has been evaluated in animal models of arthritis, yielding promising results. nih.gov In both collagen-induced arthritis (CIA) and tumor necrosis factor-alpha (TNF-α) transgenic (TNF-tg) mouse models, administration of the compound was shown to prevent the progression of arthritis. nih.gov

The positive effects were evidenced by significant decreases in several key indicators of arthritis severity, including joint swelling, arthritis scores, synovial hyperplasia, and bone destruction. nih.govnih.gov Furthermore, serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 were also reduced in the treated animals. nih.gov

Table 3: Therapeutic Effects of this compound in Arthritis Animal Models

| Animal Model | Parameter | Effect of this compound Treatment |

| Collagen-Induced Arthritis (CIA) Mouse Model | Arthritis Score | Significant Decrease |

| Paw Thickness | Significant Decrease | |

| Joint Swelling | Decrease | |

| Synovial Hyperplasia | Decrease | |

| Bone Destruction | Decrease | |

| Serum TNF-α Levels | Decrease | |

| Serum IL-6 Levels | Decrease | |

| TNF-α Transgenic (TNF-tg) Mouse Model | Arthritis Score | Significant Decrease |

| Paw Thickness | Significant Decrease | |

| Joint Swelling | Decrease | |

| Synovial Hyperplasia | Decrease | |

| Bone Destruction | Decrease | |

| Serum TNF-α Levels | Decrease | |

| Serum IL-6 Levels | Decrease |

This table summarizes the observed therapeutic outcomes in animal models of arthritis. nih.gov

Other Reported Biological Activities (Contextual Reference)

Beyond its anti-inflammatory effects, this compound belongs to a class of compounds, lathyrane diterpenoids, that have been reported to exhibit a range of other biological activities. ontosight.ainih.govmdpi.com These include antiviral and neuroprotective properties, which are considered here as contextual references for the broader potential of this chemical family. ontosight.ainih.govmdpi.commedchemexpress.com

Lathyrane-type diterpenoids, the chemical class to which this compound belongs, have shown potential antiviral activities, including against the Human Immunodeficiency Virus-1 (HIV-1). nih.govmdpi.com Studies on various diterpenes isolated from Euphorbia species have reported inhibitory effects on HIV-1 replication. mdpi.comresearchgate.net For instance, certain lathyrane diterpenoids have demonstrated anti-HIV-1 effects with IC50 values in the micromolar range. researchgate.net While research on the specific anti-HIV-1 activity of this compound is not extensively detailed in the provided context, the known antiviral properties of related lathyranes suggest a potential area for further investigation. nih.govmdpi.com

The chemical constituents of Euphorbia semen, the plant source from which this compound is derived, are reported to possess neuroprotective activities. The broader class of lathyrane diterpenoids has been noted for its potential to induce the proliferation or differentiation of neural progenitor cells into neurons. nih.gov This suggests a capacity to influence neural pathways, which is a hallmark of neuroprotective agents. nih.gov While direct studies on the neuroprotective effects of isolated this compound are not specified, the activity of the parent extract and related compounds provides a contextual basis for this potential pharmacological property. nih.gov

Mechanisms of Action and Target Identification

Molecular Targets

Extensive research has identified several key molecular targets of diacetyl benzoyl lathyrol and its structural analogs. These targets are primarily involved in processes such as multidrug resistance and cell division.

A significant mechanism of action for this compound and other lathyrane diterpenoids is the modulation of P-glycoprotein (P-gp), a crucial protein in the development of multidrug resistance (MDR) in cancer cells. mdpi.comnih.gov P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby reducing their efficacy. mdpi.com Lathyranes, including this compound, can act as P-gp modulators, inhibiting its function and restoring the sensitivity of resistant cancer cells to anticancer drugs. mdpi.comnih.gov

Structure-activity relationship studies have shown that the presence of aromatic groups on the lathyrane structure significantly enhances the inhibition of P-gp-mediated efflux. mdpi.com For instance, derivatives of Euphorbia factor L3, a compound closely related to this compound, have demonstrated potent chemoreversal effects in breast cancer cells that overexpress P-gp.

The interaction between lathyrol derivatives and P-gp is governed by specific molecular interactions within the protein's flexible cavity. Simulation studies have highlighted the critical role of hydrophobic interactions and hydrogen bonds in this process. These non-covalent interactions allow the lathyrol derivatives to bind to P-gp and inhibit its transport function. The presence of an extra methylene (B1212753) group, such as in phenylacetyl groups compared to benzoyl groups, may enhance the interaction with the P-gp binding sites. mdpi.comnih.gov

Another important molecular target for certain lathyranes is β-tubulin, a key component of microtubules. mdpi.comnih.gov Microtubules are dynamic polymers essential for various cellular processes, including cell division, and are a well-established target for anticancer drugs. nih.gov

Some lathyranes have been shown to disrupt microtubule networks. researchgate.netmdpi.com For example, a lathyrane known as EFL713283 has been identified through in silico methods to potentially target β-tubulin, suggesting a mechanism of action similar to that of Taxol. mdpi.com

The interaction of certain lathyranes with β-tubulin can favor the formation of the α,β-tubulin dimer. mdpi.com This interaction can interfere with the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. nih.gov The binding of these compounds to β-tubulin can occur at a site distinct from other known tubulin-binding agents, presenting a unique mechanism for microtubule disruption. nih.gov

Molecular analysis has identified Rac family small GTPase 1 (Rac1) as a potential target for Euphorbia factor L3 (EFL3), a compound structurally similar to this compound. Rac1 is a protein that plays a significant role in various cellular processes, including cell motility and inflammation. nih.gov The identification of Rac1 as a target suggests that lathyranes may exert their effects through the modulation of Rac1-mediated signaling pathways.

While direct binding of this compound to V-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) is not explicitly detailed in the provided context, the mention of MAFF as a potential target suggests a possible area of investigation for the broader class of lathyranes.

Interactive Data Table: Molecular Targets of this compound and Related Compounds

| Compound Class | Molecular Target | Mechanism of Action | Key Findings |

| Lathyrane Diterpenoids | P-glycoprotein (P-gp) | Modulation of drug efflux pump activity. mdpi.com | Aromatic groups on the lathyrane skeleton enhance inhibitory activity. mdpi.com |

| Euphorbia factor L3 Derivatives | P-glycoprotein (P-gp) | Chemoreversal in multidrug-resistant cancer cells. | Hydrophobic interactions and hydrogen bonds are crucial for binding to P-gp's flexible cavity. |

| Lathyrane EFL713283 | β-Tubulin | Disruption of microtubule networks. mdpi.com | Binds to β-tubulin, favoring the formation of the α,β-tubulin dimer. mdpi.com |

| Euphorbia factor L3 | Rac Family Small GTPase 1 (Rac1) | Suppression of inflammatory responses. | Identified as a potential target in ameliorating rheumatoid arthritis models. |

V-maf Musculoaponeurotic Fibrosarcoma Oncogene Homolog F (MAFF)

Inhibition of MAFF Homodimer Formation

There is currently no specific research data available describing the direct inhibition of MafF homodimer formation by this compound.

Promotion of MAFF-Nrf2 Heterodimerization

The potential for this compound to promote the formation of MAFF-Nrf2 heterodimers has not been specifically reported in the available literature. Research on a related compound, Euphorbia factor L1 (EFL1), has shown activation of Nrf2, which is known to function through heterodimerization with small Maf proteins. biocrick.com However, this direct mechanism has not been confirmed for this compound (EFL3).

Regulation of HO-1 Transcription and Expression

While Heme oxygenase-1 (HO-1) is a key downstream target of the Nrf2 pathway, the specific regulatory effect of this compound on HO-1 transcription and expression remains an area for further investigation. mdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) DNA Binding Domain Inhibition

Research has been conducted on the parent compound, lathyrol, demonstrating its activity as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) DNA binding domain. researchgate.netresearcherslinks.com Molecular docking studies suggest that lathyrol binds directly to this domain, rather than affecting STAT3 phosphorylation or dimerization. researchgate.netresearcherslinks.com This interaction is believed to underpin some of its anticancer activity. researchgate.netresearcherslinks.com

Hydrogen Bonding and Hydrophobic Interactions with STAT3 Amino Acid Residues

The binding of the parent compound, lathyrol, to the STAT3 DNA binding domain is stabilized by specific molecular interactions. researchgate.net Molecular docking studies have identified strong interactions between the atoms of lathyrol and various amino acid residues within the STAT3 domain. researchgate.net These interactions are characterized by the formation of hydrogen bonds and significant hydrophobic interactions, which contribute to a stable ligand-receptor complex. researchgate.netresearcherslinks.com

Cellular Pathways and Signaling Cascades

Apoptotic Pathways (Mitochondrial Pathway)

This compound, also identified as Euphorbia factor L3 (EFL3), has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. lookchem.comchemicalbook.comchemsrc.comnih.gov This mechanism is a key component of its observed cytotoxic activity against certain cancer cell lines. lookchem.comchemsrc.com

The induction of the mitochondrial pathway by this compound is characterized by two key events: the loss of the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. chemicalbook.comchemsrc.comnih.gov The release of cytochrome c is a critical step that leads to the activation of the caspase cascade, including the presumed activation of initiator caspase-9 and executioner caspase-3, ultimately leading to programmed cell death. mdpi.com Research in human lung cancer A549 cells has demonstrated that treatment with this compound leads to a time-dependent release of cytochrome c. mdpi.com

Table 1: Research Findings on this compound-Induced Apoptosis

| Cell Line | Compound Name Used | Key Findings | IC50 Value |

|---|---|---|---|

| A549 (human lung cancer) | Euphorbia factor L3 (EFL3) | Induces apoptosis via mitochondrial pathway; loss of mitochondrial potential; release of cytochrome c. lookchem.comchemicalbook.comnih.gov | 34.04 ± 3.99 μM chemicalbook.comchemsrc.comnih.gov |

Multidrug Resistance Reversal Mechanisms

This compound, a lathyrol diterpene, has been identified as a significant agent in reversing multidrug resistance (MDR) in cancer cells. nih.gov The primary mechanism behind this resistance is often the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. researchgate.net

Research indicates that lathyrol derivatives, including this compound, can modulate the activity of P-gp. nih.gov Studies on breast cancer multidrug-resistant MCF-7/ADR cells, which have high levels of P-gp expression, have shown that certain derivatives of Euphorbia factor L3 (a lathyrol diterpene) exhibit more potent chemoreversal abilities than verapamil (B1683045), a well-known P-gp inhibitor. For instance, some lathyrol derivatives with two ester groups at positions C-3 and C-5 displayed significantly higher MDR-modulating activities than verapamil. nih.gov The most effective of these, with two benzyl (B1604629) groups, was 4.8 times more effective than verapamil in reversing MDR in MCF-7/ADR cells. nih.gov

The interaction with P-gp is believed to be a competitive inhibition. Molecular docking analyses suggest that lathyrol diterpenes may act as high-affinity substrates for P-gp, being effluxed by the pump themselves. researchgate.net This competitive action ties up the P-gp transporter, thereby reducing the efflux of co-administered anticancer drugs and increasing their intracellular accumulation in resistant cells. researchgate.net Structure-activity relationship studies have highlighted that the nature of the substitutions, particularly acyl groups at C-3, C-5, C-7, and C-15, is critical for both cytotoxicity and MDR reversal. nih.gov The conformation of the lathyrane macrocyclic scaffold and specific substitution patterns are key determinants of MDR reversal activity. nih.govresearchgate.net

| Compound/Derivative | Cell Line | Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| This compound (Euphorbia factor L3) Derivatives | MCF-7/ADR (Breast Cancer) | P-glycoprotein (P-gp) modulation | Exhibited greater chemoreversal ability than verapamil. | |

| Lathyrol derivative with two benzyl groups | MCF-7/ADR (Breast Cancer) | P-glycoprotein (P-gp) modulation | 4.8 times more effective in MDR reversal than verapamil. nih.gov | nih.gov |

| Lathyrol diterpenes | HepG2/ADR | Competitive substrate for P-gp | Facilitated the accumulation of intracellular adriamycin. researchgate.net | researchgate.net |

Anti-inflammatory Signaling (NF-κB Pathway, Nrf2/HO-1 Pathway)

This compound and related lathyranes demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways, primarily the NF-κB and Nrf2/HO-1 pathways. mdpi.combiocrick.com

NF-κB Pathway The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. researchgate.net In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB signaling cascade is activated, leading to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). biocrick.com

Lathyrol derivatives have been shown to inhibit this pathway effectively. For example, Euphorbia factor L2 (EFL2), a related lathyrane, was found to suppress LPS-induced NF-κB activation in RAW264.7 macrophage cells. biocrick.com This suppression occurs through the inhibition of the phosphorylation of IKKα/β and IκBα. mdpi.combiocrick.com The phosphorylation of IκBα is a critical step that marks it for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. mdpi.combiocrick.com By preventing IκBα phosphorylation, lathyranes block this nuclear translocation and subsequent DNA-binding activity of p65, thereby downregulating the expression of inflammatory cytokines and mediators like iNOS and COX-2. mdpi.comresearchgate.net

Nrf2/HO-1 Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. mdpi.comresearchgate.net Nrf2 is a transcription factor that, under stress conditions, activates the expression of antioxidant genes, including HO-1. mdpi.com

Mechanistic studies have revealed that lathyranes can activate this protective pathway. For instance, the lathyrane diterpenoid jolkinolide B was shown to strongly upregulate the expression of Nrf2 and HO-1 proteins in LPS-induced macrophage cells. researchgate.net This activation of the Nrf2/HO-1 axis helps to counteract the oxidative stress induced by inflammatory stimuli. mdpi.com By enhancing the cellular antioxidant response, these compounds can mitigate inflammation-induced damage. biocrick.com Some compounds are noted to inhibit inflammation-induced bone erosion by activating Nrf2. biocrick.com

| Pathway | Target Protein | Effect of Lathyrane Diterpenoid | Outcome | Reference |

|---|---|---|---|---|

| NF-κB | IKKα/β | Decreased phosphorylation | Inhibition of pro-inflammatory cytokine (IL-1β, IL-6, TNF-α) production | mdpi.combiocrick.com |

| IκBα | Decreased phosphorylation | mdpi.combiocrick.com | ||

| p65 (NF-κB) | Blocked nuclear translocation and DNA binding | mdpi.combiocrick.com | ||

| Nrf2/HO-1 | Nrf2 | Upregulated expression/activation | Enhanced antioxidant response and suppression of inflammatory process | biocrick.comresearchgate.net |

| HO-1 | Upregulated expression | researchgate.net |

Cell Cycle Progression Disruption

This compound has been shown to exert cytotoxic effects by interfering with the normal progression of the cell cycle. This mechanism is a key component of its antitumor potential.

Studies focusing on the mechanistic action of this compound revealed that treatment of cancer cells with this compound leads to a notable disruption in cell cycle distribution. Specifically, the compound induces an accumulation of cells in the G1 (Gap 1) to early S (Synthesis) phase of the cell cycle. This blockage prevents cells from proceeding through the S phase, where DNA replication occurs, and subsequently entering the G2 and M (Mitosis) phases. This arrest at the G1/S checkpoint ultimately inhibits cell proliferation. chemicalbook.com The cytotoxicity of this compound has been demonstrated to be concentration-dependent in A549 lung cancer cells. chemicalbook.com

| Compound | Cell Line(s) | Phase of Cell Cycle Affected | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Various cancer cell lines | G1 to early S phase | Accumulation of cells, preventing entry into S phase and subsequent phases. | |

| This compound (EFL3) | A549 (Lung Cancer) | Not specified, but leads to apoptosis | Inhibited cell proliferation in a concentration-dependent manner. | chemicalbook.com |

Actin Filament Aggregation

In addition to disrupting cell cycle progression, this compound also affects the structural integrity of the cell by targeting the cytoskeleton. A distinct mechanism of its cytotoxic action is the induction of actin filament aggregation. nih.gov

Autophagy Induction

Autophagy is a cellular process of self-degradation where the cell breaks down its own components within lysosomes. It can play a dual role in cancer, either promoting survival or inducing cell death. Some research points to the involvement of autophagy in the mechanism of action of lathyrol-related compounds.

While direct evidence for this compound is emerging, studies on lathyrol derivatives have shown a clear link to autophagy. For example, a proteolysis targeting chimera (PROTAC) synthesized from the lathyrol scaffold was found to activate autophagy in LPS-induced RAW264.7 cells. nih.gov Another study noted that euphol, a triterpene from a plant of the same Euphorbia genus, induces autophagy in glioblastoma cells. mdpi.com The induction of autophagy by lathyrol-3,15-diacetate-5-benzoate has also been noted in research on constituents from the seeds of Euphorbia lathyris. researchgate.net This suggests that the induction of autophagy could be a class effect for lathyrane diterpenoids, contributing to their biological activities.

Structure Activity Relationship Sar Studies

Influence of Acylation Patterns on Biological Activities

The type and position of acyl groups on the lathyrane skeleton are critical determinants of biological activity. nih.govresearchgate.net The acylation pattern, especially the presence of aromatic moieties, is a key factor in the reversal of multidrug resistance. nih.govresearchgate.net

Research has demonstrated that the esterification of hydroxyl groups at the C-3 and C-5 positions plays a pivotal role in the modulation of P-glycoprotein (P-gp), a key protein in multidrug resistance. nih.gov Higher activity is often observed when both the C-3 and C-5 hydroxyl groups are esterified. nih.gov Studies on lathyrol derivatives with two ester groups at these positions revealed that several compounds exhibited higher MDR-modulating activities than Verapamil (B1683045) (VRP), a standard P-gp inhibitor. nih.govresearchgate.net For instance, among 6,17-epoxylathyranes, the acylation pattern, particularly the presence of aromatic residues at C-3 and C-5, was of key importance for P-gp modulation. nih.gov

| Compound | Substituent at C-3 | Substituent at C-5 | Relative MDR-Modulating Activity |

|---|---|---|---|

| Derivative 46 | Benzyl (B1604629) | Benzyl | 4.8 times more effective than VRP |

| Derivative 47 | Propionyl | Aromatic | High |

| Derivative 48 | Propionyl | Aromatic | High |

| Derivative 49 | Propionyl | Aromatic | High |

| Derivative 50 | Bulky Aromatic | Bulky Aromatic | Low |

The presence of aromatic groups, particularly benzyl groups, significantly enhances the MDR-reversal activity. nih.govresearchgate.net SAR studies indicate that aromatic moieties likely establish additional hydrophobic interactions within the drug-binding pocket of P-gp. nih.gov The most potent compound in one study contained two benzyl groups, resulting in an MDR-reversal activity 4.8 times greater than that of Verapamil in MCF-7/ADR cells. nih.govresearchgate.net Furthermore, replacing a benzoyl group with a phenylacetyl group in some lathyrane derivatives led to increased activity, suggesting that an extra methylene (B1212753) group may improve the interaction with P-gp binding sites. nih.gov Compounds bearing an aromatic moiety at the C-3 position generally showed the highest activity. nih.gov

While aromatic groups are important, their size and bulkiness can have a detrimental effect on activity. Studies have shown that the presence of two bulky aromatic groups at the C-3 and C-5 positions leads to a decrease in MDR-modulating activity. nih.govresearchgate.net This suggests that there is an optimal size for substituents at these positions to ensure effective interaction with the target protein, and excessively large groups may cause steric hindrance, impeding proper binding. nih.govresearchgate.net

Significance of Hydroxyl Groups

The presence and position of free hydroxyl groups on the lathyrane skeleton are also critical for certain biological activities.

The hydroxyl group at the C-20 position appears to be necessary for the antiproliferative activities of 5,6-epoxylathyranes. nih.gov The substitution pattern on the A ring of the lathyrol skeleton, in conjunction with the C-20 hydroxyl group, influences the cytotoxic effects of these compounds. nih.gov One study noted that a rare lathyrane diterpenoid lacking a hydroxyl group at C-20 was the most active against a specific prostate cancer cell line, though the general consensus points to the importance of this group for broader antiproliferative activity. nih.gov

A free hydroxyl group at the C-3 position has been identified as a very important feature for a high fluorescence activity ratio (FAR), an indicator of P-gp modulating activity. nih.gov Comparing the activity of different lathyrane compounds demonstrated that those with a free C-3 hydroxyl group exhibited significantly higher FAR values. nih.gov For example, compounds 4 and 6, with a free hydroxyl at C-3, showed FAR values of 168.5 and 216.8, respectively, at a concentration of 4 µg/mL, while Verapamil had a FAR of 2.8 at 10 µg/mL. nih.gov

| Compound | Status of C-3 Hydroxyl Group | Concentration | Fluorescence Activity Ratio (R) |

|---|---|---|---|

| Latilagascene D (4) | Free | 4 µg/mL | 168.5 |

| Compound 6 | Free | 4 µg/mL | 216.8 |

| Latilagascene E (5) | Esterified | 4 µg/mL | 15.3 |

| Verapamil (VRP) | N/A | 10 µg/mL | 2.8 |

Impact of Exocyclic Double Bonds (e.g., Δ6,17)

The presence and configuration of a double bond or an epoxy ring between carbons 6 and 17 are critical factors in the cytotoxicity of lathyrane diterpenoids. Comparative studies of compounds with either a 6,17-epoxide or a Δ6,17 exocyclic double bond reveal the importance of this feature for biological activity.

A pertinent example is the comparison between Euphorbia factor L1 and Euphorbia factor L3. These compounds differ structurally at two key positions: the substituent at C-3 and the functional group across C-6 and C-17. Euphorbia factor L1 possesses a 6,17-epoxide ring, whereas Euphorbia factor L3 features a Δ6,17 exocyclic methylene group nih.gov. In cytotoxicity assays, Euphorbia factor L1 was found to be essentially inactive against a panel of human cancer cell lines at concentrations up to 40 μM nih.gov. In contrast, Euphorbia factor L3, which possesses the exocyclic double bond, exhibited moderate broad-spectrum cytotoxicity, with IC50 values of 7.9 μM and 8.0 μM against KB and KB-VIN cell lines, respectively nih.gov. This suggests that the Δ6,17 exocyclic double bond is a more favorable feature for cytotoxic activity than the 6,17-epoxide ring in this series of compounds.

SAR analyses have categorized lathyrane derivatives into distinct sets based on this structural feature, including those with a 6,17-epoxy ring, an endocyclic Δ5,6 double bond, or an exocyclic Δ6,17 double bond, to better understand their therapeutic potential nih.gov. The consistent activity observed in compounds bearing the Δ6,17 moiety underscores its role as a significant contributor to the cytotoxic profile of this class of diterpenoids.

Critical Substitutions for Cytotoxicity and Selectivity (C-3, C-5, C-7, C-15)

The nature and placement of acyl groups at positions C-3, C-5, C-7, and C-15 on the lathyrane skeleton are paramount for determining both the potency and selectivity of cytotoxicity nih.govnih.gov. Research indicates that the presence of ester groups at these positions is essential for activity, as a tetraol derivative where all four ester groups were hydrolyzed to hydroxyls was found to be inactive nih.gov.

A detailed analysis of a series of lathyrane diterpenoids, specifically Euphorbia factors L1, L2, L3, L8, and L9, has provided significant insights into the SAR at these positions. The cytotoxic activity of these compounds against a panel of cancer cell lines demonstrates a clear dependence on the specific combination of substituents nih.govmdpi.comnih.govnih.gov.

Of the compounds tested, Euphorbia factor L9 exhibited the most potent cytotoxicity across most cell lines, with IC50 values ranging from 5.7 to 8.4 μM against four of the five lines tested nih.gov. A key structural feature of Euphorbia factor L9 is the presence of a nicotinate (B505614) ester at the C-7 position. This group is absent in the less potent compounds Euphorbia factor L3 and Euphorbia factor L8, indicating that substitution at C-7 plays a crucial role in enhancing cytotoxicity nih.gov.

Furthermore, Euphorbia factor L2 displayed a noteworthy selective cytotoxicity against the multidrug-resistant (MDR) cell line KB-VIN, with an IC50 value of 7.2 μM, while being largely inactive against other cell lines nih.gov. This selectivity suggests that a specific arrangement of substituents can overcome mechanisms of drug resistance. The combination of acetate (B1210297) groups at C-5 and C-15 with benzoate (B1203000) groups at C-3 and C-7 appears to be a requirement for this selective activity against KB-VIN cells nih.govnih.gov. The configuration of the substituent at C-3 has also been highlighted as having a significant effect on bioactivity jst.go.jp.

The table below summarizes the substitutions and cytotoxic activities of several key lathyrane diterpenoids, illustrating the critical role of the esterification pattern.

| Compound | Substituent at C-3 | Substituent at C-5 | Substituent at C-7 | Substituent at C-15 | Core Structure at C6-C17 | Cytotoxicity (IC50) Profile |

|---|---|---|---|---|---|---|

| Euphorbia factor L1 | Phenylacetate | Acetate | - | Acetate | Epoxide | Inactive (>40 μM) nih.gov |

| Euphorbia factor L2 | Benzoyl | Acetate | Benzoyl | Acetate | Exocyclic double bond | Selective against KB-VIN (7.2 ± 1.5 μM) nih.gov |

| Euphorbia factor L3 | Benzoyl | Acetate | - | Acetate | Exocyclic double bond | Moderately active (e.g., KB: 7.9 ± 0.3 μM) nih.gov |

| Euphorbia factor L8 | Cinnamoyl | Acetate | - | Acetate | Exocyclic double bond | Moderately active (e.g., A549: 11.8 ± 1.8 μM) nih.gov |

| Euphorbia factor L9 | Benzoyl | Acetate | Nicotinate | Acetate | Exocyclic double bond | Most potent (e.g., KB-VIN: 5.7 ± 0.1 μM) nih.gov |

| Tetraol derivative (of L2) | OH | OH | OH | OH | Exocyclic double bond | Inactive (>40 μM) nih.gov |

Synthetic and Semisynthetic Derivatization

Design and Synthesis of Diacetyl Benzoyl Lathyrol Derivatives

The chemical architecture of lathyrol, characterized by a highly oxygenated tricyclic system, offers multiple sites for chemical modification. Strategic derivatization, particularly focusing on its hydroxyl groups, has led to the generation of libraries of compounds with diverse biological activities.

The hydroxyl groups at positions C-3, C-5, and C-15 of the lathyrol skeleton are primary targets for modification. Structure-activity relationship (SAR) studies have demonstrated that substitutions at these positions are critical for modulating biological activity, including cytotoxicity and selectivity against multidrug-resistant (MDR) cancer cell lines.

Acylation is a fundamental strategy in the derivatization of the lathyrol scaffold. The conversion of hydroxyl groups into various acylates not only alters the molecule's polarity and lipophilicity but also its interaction with biological targets. The specific pattern of acylation is a critical determinant of the resulting compound's pharmacological profile.

Furthermore, the creation of epoxide derivatives has been explored. Lathyrol and its parent compounds can be chemically transformed to introduce or modify epoxide rings, such as in 5,6-epoxylathyrol. These modifications lead to the synthesis of hybrid molecules, for instance, by combining the epoxylathyrol (B1148233) skeleton with other pharmacophores to create novel compounds with enhanced properties. This approach of creating hybrid structures has yielded derivatives with potent anti-inflammatory effects. scienceopen.com

To enhance the therapeutic potential of lathyrol derivatives, particularly their anti-inflammatory effects, researchers have incorporated various fatty and aromatic acids. The esterification of the hydroxyl groups with these acids is a key strategy.

SAR studies have revealed that esterification with aromatic groups, such as benzoyl or nicotinoyl moieties, is particularly important for improving anti-inflammatory activity. scienceopen.com The hybridization of the lathyrane diterpenoid skeleton with other known anti-inflammatory pharmacophores, such as 3-hydroxyflavone, has resulted in compounds with significantly enhanced potency. scienceopen.com For example, a lathyrol-3-hydroxyflavone hybrid, compound 8d1 , demonstrated potent anti-inflammatory activity with an IC₅₀ value of 1.55 ± 0.68 μM in lipopolysaccharide (LPS)-induced RAW264.7 cells. scienceopen.com This activity is associated with the inhibition of the NF-κB signaling pathway and the induction of autophagy. scienceopen.com

While direct esterification with long-chain fatty acids is a known method to increase lipophilicity, the focus in recent lathyrol research has been on aromatic and heteroaromatic acids to leverage their intrinsic anti-inflammatory properties. Saturated fatty acids like lauric acid are known to possess anti-inflammatory capabilities, and unsaturated fatty acids can modulate inflammation through various mechanisms, including the alteration of cell membrane properties and serving as precursors for pro-resolving lipid mediators. nih.govmdpi.com

| Compound | Description | Target Pathway | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 8d1 | Lathyrol-3-hydroxyflavone hybrid | NF-κB signaling pathway, Autophagy | 1.55 ± 0.68 | scienceopen.com |

Natural Product-Inspired Scaffold-Hopping Techniques

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel, structurally distinct molecules that retain the biological activity of a known active compound. nih.gov This technique is particularly valuable when starting from a natural product, as it can lead to synthetic mimics that are easier to synthesize, have improved pharmacokinetic properties, or possess novel intellectual property profiles.

The lathyrol structure, with its complex tricyclic framework, serves as an ideal starting point for scaffold-hopping endeavors. The goal is to replace the core lathyrol scaffold while preserving the spatial arrangement of key functional groups responsible for its biological activity. nih.gov Computational methods are often employed to search for new scaffolds that can structurally and electronically mimic the original pharmacophore. rsc.org This approach can overcome limitations associated with the parent natural product, such as metabolic liabilities or poor drug-likeness, by replacing a metabolically vulnerable aromatic system with a more robust one, for instance. rsc.org Applying this technique to the lathyrol scaffold could yield novel classes of anti-inflammatory or cytotoxic agents with distinct chemical backbones.

Development of Proteolysis Targeting Chimeras (PROTACs) based on Lathyrol Scaffold

A cutting-edge application of the lathyrol scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. tocris.com The lathyrol core has been successfully utilized as a framework to design and synthesize a series of PROTACs with potent anti-inflammatory activities. nih.govacs.org

In a recent study, 15 lathyrol-based PROTACs were synthesized. nih.govacs.org These molecules were designed to target the v-maf musculoaponeurotic fibrosarcoma oncogene homologue F (MAFF) protein, a known target of lathyrane diterpenoids. nih.gov Compound 13 from this series emerged as a particularly promising candidate. It exhibited significant inhibitory activity on LPS-induced nitric oxide (NO) production in RAW264.7 cells with an IC₅₀ of 5.30 ± 1.23 μM and displayed low cytotoxicity. nih.govacs.orgresearchgate.net Furthermore, compound 13 was shown to significantly degrade the MAFF protein in a concentration- and time-dependent manner. nih.govacs.org Its mechanism of action involves the activation of the Keap1/Nrf2 pathway and inhibition of the NF-κB pathway. nih.govacs.org

| Compound | Description | Biological Target | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 13 | Lathyrol-based PROTAC | Inhibition of NO Production (RAW264.7 cells) | IC₅₀ | 5.30 ± 1.23 μM | nih.govacs.orgresearchgate.net |

| Protein Degradation | MAFF | Concentration and time-dependent | nih.govacs.org |

Key characteristics of the linker that must be optimized include:

Length: The linker must be long enough to prevent steric hindrance between the target protein and the E3 ligase but not so long that it fails to induce their proximity effectively. explorationpub.com

Composition: Linkers are typically composed of flexible chains like polyethylene (B3416737) glycol (PEG) or alkyl chains, but more rigid structures (e.g., containing cycloalkane or aromatic rings) can also be used to improve stability and cell permeability. nih.gov

Attachment Point: The point at which the linker is attached to both the warhead and the E3 ligase ligand is crucial. It must be at a position that does not disrupt the binding affinity of either ligand for its respective protein. explorationpub.com

In the design of lathyrol-based PROTACs, these principles are applied to connect the lathyrol warhead to an E3 ligase ligand, thereby creating a molecule capable of inducing targeted protein degradation for therapeutic benefit. researchgate.net

Computational Studies and Drug Discovery Approaches

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are foundational computational tools in modern drug discovery. utmb.edunih.gov Virtual screening involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. nih.gov Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a target, forming a stable complex. mdpi.com This process calculates the binding affinity, or strength of the interaction, which is a key indicator of a compound's potential efficacy. mdpi.com

The therapeutic effect of a drug is contingent on its ability to bind to specific target proteins involved in a disease process. Computational studies have been employed to predict the binding affinity of Diacetyl benzoyl lathyrol with various protein targets. In a notable study targeting the papain-like protease (PLpro) of SARS-CoV-2, this compound was identified as a potential inhibitor. aimspress.comnih.gov Molecular docking simulations calculated a binding energy of -7.5 kcal/mol for the interaction between this compound and the SARS-CoV-2 PLpro, indicating a favorable and stable binding potential. nih.gov The PLpro enzyme is a critical target for antiviral drugs because of its essential role in viral replication and its ability to help the virus evade the host's immune response. dntb.gov.uanih.gov

Virtual screening campaigns are instrumental in identifying novel drug candidates from vast chemical databases. nih.gov Through a combined in silico approach, this compound (listed in the DrugBank database as DB11260) was selected as one of 44 potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro). aimspress.comnih.gov The SARS-CoV-2 PLpro is considered an attractive drug target as it plays a crucial role in processing viral polyproteins, which is essential for viral replication. nih.gov This identification of this compound underscores the power of computational methods to quickly pinpoint existing compounds that could be repurposed for new therapeutic uses, a critical strategy during global health crises. aimspress.com

The reliability of in silico drug discovery hinges on the stringent validation of the computational pipelines used. nih.gov While the specific validation of the pipeline that identified this compound was not detailed, the general process involves ensuring that the screening and docking methods can accurately distinguish known active compounds from inactive ones. The study that identified this compound utilized a combined protocol of the Informational Spectrum Method (ISM) followed by molecular docking to screen the DrugBank database. aimspress.comnih.gov The successful identification of numerous potential candidates proposed for further experimental testing serves as an initial validation of this combined approach. aimspress.com However, more rigorous validation of such identified inhibitors is necessary to avoid failures in subsequent lead optimization and translational development. nih.gov

Structure-Based Virtual Screening (SBVS)

Structure-Based Virtual Screening (SBVS) is a computational technique that relies on the three-dimensional structure of the target protein. nih.govresearchgate.net This method docks large libraries of compounds into the target's binding site to predict their binding affinity and mode. nih.govaimspress.com SBVS is a powerful tool for the initial stages of drug development, helping to prioritize compounds for further experimental testing. researchgate.net While this compound was identified through a process that included molecular docking—a key component of SBVS—the initial filtering was conducted using the Informational Spectrum Method. aimspress.comnih.gov This highlights the utility of integrating different computational strategies to refine the search for novel bioactive molecules. researchgate.net

Informational Spectrum Method (ISM) for Protein Analysis

The Informational Spectrum Method (ISM) is a virtual spectroscopy method used for analyzing protein properties based on the electronic characteristics of their constituent amino acids. nih.gov This technique can be applied to screen small molecules by analyzing the interaction between the informational spectra of the molecule and the target protein. aimspress.com In the effort to find inhibitors for SARS-CoV-2 PLpro, ISM was used to search the DrugBank database. aimspress.com this compound was among the candidates selected based on its interaction with the PLpro at a characteristic frequency of F(0.279), leading to its subsequent analysis via molecular docking. aimspress.comnih.gov This initial screening with ISM demonstrates a sequence-based approach to identifying potential protein-ligand interactions before proceeding to more computationally intensive structure-based methods. nih.gov

Drug Repositioning and Target Prediction

Drug repositioning, or repurposing, is a strategy that identifies new therapeutic uses for existing approved drugs. nih.gove-enm.org This approach offers significant advantages by reducing development timelines and costs, as the safety profiles of these drugs are already established. nih.gove-enm.org The identification of this compound—a compound used in cosmetic formulations as a skin conditioning agent—as a potential SARS-CoV-2 PLpro inhibitor is a clear example of computational drug repositioning. aimspress.comnih.govnih.gov By screening databases of existing compounds like DrugBank, researchers can predict new targets for these molecules, thereby expanding their therapeutic potential beyond their original indications. aimspress.comnih.gov This strategy is particularly valuable for rapidly responding to emerging diseases. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

In the realm of drug discovery and development, the assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step to evaluate its potential as a therapeutic agent. For "this compound," a lathyrane diterpenoid, direct experimental ADMET data is not extensively available in public databases. Consequently, computational, or in silico, methods are invaluable for predicting these properties, offering early insights into the compound's pharmacokinetic and safety profiles.

These predictive studies utilize a compound's chemical structure to forecast its behavior within a biological system. Various machine learning and quantitative structure-activity relationship (QSAR) models are employed to model ADMET characteristics. Such computational approaches are essential in the early phases of drug discovery to identify candidates with favorable pharmacokinetic properties and to flag potential liabilities, thereby reducing the likelihood of late-stage clinical trial failures.

For lathyrane-type diterpenoids, which are often characterized by a complex, highly oxygenated tricyclic system, in silico predictions can guide the selection and modification of promising compounds. The predictions are based on established models that have been trained on large datasets of compounds with known ADMET properties.

Detailed Research Findings

While specific in silico ADMET studies exclusively focused on "this compound" are not widely published, research on analogous diterpenoids and other natural products from the Euphorbia genus provides a framework for the types of predictions that are made. These studies typically generate data on a range of ADMET-related parameters.

Absorption: Predictions for absorption often focus on human intestinal absorption (HIA) and cell permeability, such as Caco-2 cell permeability. These parameters are crucial for determining the extent to which a compound can enter the bloodstream after oral administration.

Distribution: Key distribution parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High plasma protein binding can limit the amount of free compound available to exert its therapeutic effect, while the ability to cross the blood-brain barrier is critical for drugs targeting the central nervous system.

Metabolism: The interaction of a compound with cytochrome P450 (CYP) enzymes is a central aspect of metabolism prediction. Inhibition of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to drug-drug interactions.

Excretion: Total clearance and renal organic cation transporter 2 (OCT2) inhibition are common excretion-related predictions that help in understanding how a compound and its metabolites are eliminated from the body.

Toxicity: A broad range of toxicity endpoints are predicted computationally. These can include acute toxicity (e.g., LD50 values), organ-specific toxicity (such as hepatotoxicity), and genotoxicity (e.g., AMES toxicity).

Below is an interactive table representing the type of data typically generated in a computational ADMET study for a compound like "this compound." Please note that these are representative values and not experimentally determined data for this specific compound.

| ADMET Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | 85.0 | High predicted absorption from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp in 10^-6 cm/s) | 0.95 | High predicted permeability across the intestinal cell line model. |

| Blood-Brain Barrier (BBB) Permeability | Low | Predicted to not significantly cross the blood-brain barrier. |

| Plasma Protein Binding (%) | 92.5 | High affinity for plasma proteins, potentially limiting free drug concentration. |

| CYP2D6 Inhibitor | No | Low likelihood of inhibiting the CYP2D6 enzyme, suggesting a lower risk of certain drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Predicted to inhibit the CYP3A4 enzyme, indicating a potential for drug-drug interactions with substrates of this enzyme. |

| Total Clearance (log ml/min/kg) | 0.5 | Moderate predicted rate of elimination from the body. |

| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |

| Hepatotoxicity | Low Risk | Low predicted risk of causing liver damage. |

The insights gained from such in silico ADMET profiling are instrumental in guiding further preclinical testing and in the rational design of derivatives with improved pharmacokinetic and safety profiles.

Therapeutic Potential and Future Research Directions

Diacetyl Benzoyl Lathyrol as a Lead Compound for Drug Development

This compound, a lathyrane diterpenoid extracted from the mature seeds of Euphorbia lathyris, has emerged as a significant lead compound in drug discovery. adooq.com A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for developing new drugs through molecular modification. ijddd.commdpi.com The unique structural framework of this compound has made it a subject of investigation for various therapeutic applications, ranging from oncology to anti-inflammatory treatments.

Anti-Cancer Drug Development

Research has highlighted the potential of this compound, also referred to as Euphorbia factor L3 (EFL3), as an anti-cancer agent. medchemexpress.com Studies have demonstrated its cytotoxic effects against human lung cancer A549 cells. The compound inhibits the proliferation of these cells in a concentration-dependent manner. chemicalbook.com

The primary mechanism of its anti-cancer action involves the induction of apoptosis through the mitochondrial pathway. medchemexpress.comchemicalbook.com This process is characterized by a loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm, key events that trigger the apoptotic cascade. medchemexpress.comchemicalbook.com The efficacy of its cytotoxic activity has been quantified, showing a potent effect on this specific cancer cell line. chemicalbook.com

| Cell Line | Compound | IC₅₀ Value (μM) | Assay | Duration |

|---|---|---|---|---|

| A549 (Human Lung Carcinoma) | This compound (EFL3) | 34.04 ± 3.99 | MTT Assay | 72 hours |

Multidrug Resistance Overcoming Strategies

Multidrug resistance (MDR) is a major impediment to the success of chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anti-cancer drugs out of tumor cells. nih.govnih.gov A key strategy to combat MDR is the use of chemosensitizers or inhibitors of these ABC transporters. nih.gov

While direct studies on this compound's ability to reverse MDR are not extensively documented, its status as a cytotoxic natural product makes it a candidate for such investigations. Certain therapeutic agents, such as some tyrosine kinase inhibitors (TKIs), have been shown to interact with and inhibit P-gp, thereby restoring sensitivity to conventional chemotherapy drugs like doxorubicin (B1662922) and paclitaxel. nih.gov Future research could explore whether this compound or its derivatives possess similar P-gp inhibitory functions, potentially offering a new strategy to overcome drug resistance in cancer cells.

Anti-inflammatory Therapeutics

The therapeutic potential of this compound extends to anti-inflammatory applications. The compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells, a key indicator of anti-inflammatory activity. adooq.com

Furthermore, the core scaffold of this compound, lathyrol, has been used to design and synthesize novel anti-inflammatory agents. nih.gov A study focused on lathyrol-based proteolysis targeting chimeras (PROTACs) yielded a derivative, Compound 13, with significant anti-inflammatory properties and low cytotoxicity. nih.gov This derivative was found to degrade the v-maf musculoaponeurotic fibrosarcoma oncogene homologue F (MAFF) protein and activate the Keap1/Nrf2 pathway. nih.gov It also inhibited the expression and nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response. nih.gov These findings underscore the promise of the lathyrol scaffold, shared by this compound, for developing new anti-inflammatory drugs.

| Compound | Cell Line | Assay | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | RAW264.7 | Inhibition of LPS-induced Nitric Oxide (NO) production | Data not specified | Inhibition of NO production |

| Compound 13 (Lathyrol PROTAC derivative) | RAW264.7 | Inhibition of LPS-induced Nitric Oxide (NO) production | 5.30 ± 1.23 | MAFF protein degradation, Keap1/Nrf2 pathway activation, NF-κB inhibition |

Potential for Other Therapeutic Applications (e.g., Antiviral)

The diverse biological activities of diterpenoids suggest that the therapeutic applications of this compound may extend beyond cancer and inflammation. Natural products are a rich source for the discovery of antiviral agents. RNA viruses, in particular, represent a significant global health challenge, with examples including influenza virus, hepatitis C virus (HCV), and coronaviruses. google.com The development of new drugs against these pathogens is a high priority. google.com Although specific antiviral studies on this compound have not been prominently reported, its classification as a complex natural product warrants exploration of its potential activity against various viral targets. Future research could screen this compound and its analogs against a panel of viruses to identify any novel antiviral properties.

Strategies for Enhancing Efficacy and Specificity

To translate a promising lead compound like this compound into a viable therapeutic, its efficacy and specificity often need to be enhanced. This involves developing strategies that maximize its effect on target cells while minimizing impact on healthy tissues.

Targeted Delivery Approaches

Targeted drug delivery systems are a critical strategy for improving the therapeutic index of potent compounds. The primary challenge in treating many diseases, such as brain tumors, is overcoming biological barriers like the blood-brain barrier (BBB) that limit drug permeability. nih.gov Designing non-invasive nanocarrier systems can facilitate controlled and targeted drug delivery to specific sites. nih.gov

For a natural product like this compound, which may have limitations such as poor bioavailability, targeted delivery could be transformative. Various nanocarrier systems could be employed, including:

Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.

Nanoparticles: Solid colloidal particles for drug delivery. nih.gov

Polymeric micelles: Core-shell structures ideal for solubilizing poorly water-soluble drugs. nih.gov

Recombinant high-density lipoprotein (rHDL): A biomimetic nanocarrier that can target specific receptors, such as the scavenger receptor class B type 1 (SR-B1) often overexpressed on foam cells in atherosclerosis. researchgate.net

PROTAC Technology for Targeted Protein Degradation

Proteolysis Targeting Chimera (PROTAC) technology represents an innovative therapeutic strategy that has gained significant attention for its ability to selectively eliminate target proteins rather than merely inhibiting them. nih.govmdpi.com This approach utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to induce the degradation of specific proteins of interest. researchgate.net PROTAC molecules are bifunctional, consisting of a ligand that binds to the target protein (a "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. nih.govgoogle.com This design brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin to the target, which is then marked for destruction by the proteasome. researchgate.net